molecular formula C17H11NO5 B2432094 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate CAS No. 1105244-42-5

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate

Cat. No.: B2432094
CAS No.: 1105244-42-5
M. Wt: 309.277
InChI Key: IMZWFAPXSZMWCN-UHFFFAOYSA-N
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Description

The chemical compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from drug discovery to material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate typically involves the following steps:

    Formation of Benzofuran Derivative: Benzofuran derivatives can be synthesized through various methods, including the cyclization of 2-hydroxyphenylacetic acid derivatives.

    Isoxazole Formation: Isoxazole rings are commonly formed via (3 + 2) cycloaddition reactions, often catalyzed by copper (I) or ruthenium (II) catalysts.

    Esterification: The final step involves esterification, where the isoxazole derivative is reacted with furan-2-carboxylic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate: undergoes various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug discovery, particularly for its antimicrobial activity.

    Industry: Utilized in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antimicrobial effects.

    Pathways Involved: It may inhibit key pathways in bacterial metabolism, leading to cell death.

Comparison with Similar Compounds

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate: is unique due to its combined benzofuran and isoxazole moieties. Similar compounds include:

    Benzofuran Derivatives: Such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.

    Isoxazole Derivatives: Commonly found in many commercially available drugs.

These similar compounds highlight the versatility and potential of This compound in various scientific and industrial applications.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO5/c19-17(14-6-3-7-20-14)21-10-12-9-16(23-18-12)15-8-11-4-1-2-5-13(11)22-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZWFAPXSZMWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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